4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane

Übersicht

Beschreibung

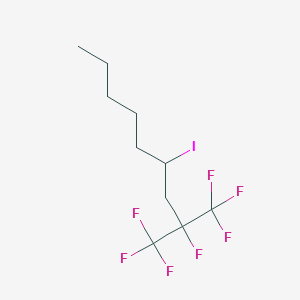

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is a fluorinated organic compound with the molecular formula C10H8F7I. This compound is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane typically involves the introduction of iodine and fluorine atoms into a nonane backbone. One common method involves the reaction of nonane with iodine and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the reactive fluorine and iodine species safely .

Analyse Chemischer Reaktionen

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Addition Reactions: The multiple fluorine atoms can participate in addition reactions with other compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants

Wirkmechanismus

The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .

Vergleich Mit ähnlichen Verbindungen

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane can be compared with other fluorinated compounds, such as:

- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane

- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane

These compounds share similar structural features but differ in the length of their carbon chains, which can influence their reactivity and applications.

Biologische Aktivität

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is a fluorinated organic compound with the molecular formula C10H8F7I. Its unique structure, characterized by the presence of iodine and multiple fluorine atoms, gives it distinctive chemical properties that are of interest in various scientific fields. This article explores the biological activity of this compound, focusing on its interactions at the molecular level and potential applications in medicinal chemistry.

The compound's synthesis typically involves the introduction of iodine and fluorine into a nonane backbone, often through reactions with iodine and fluorine-containing reagents under controlled conditions. The presence of halogens significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These interactions can lead to modifications in enzyme activity and protein function. The halogen atoms play a crucial role in these interactions by influencing the compound's binding affinity and specificity towards biological targets.

Anticancer Activity

Fluorinated compounds are also being investigated for their anticancer properties. The introduction of halogens can enhance the biological activity of certain drugs by improving their pharmacokinetic profiles. Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

A review of literature reveals several studies focusing on the biological activities of halogenated compounds:

- Study on Antibacterial Activity : A study evaluated various fluorinated compounds for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain structural modifications could enhance antibacterial efficacy .

- Anticancer Research : Research on fluorinated derivatives demonstrated promising results in inhibiting cancer cell growth in vitro. For instance, compounds with similar halogenation patterns showed IC50 values indicating significant cytotoxicity against human cancer cell lines .

Comparison with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | C5H4F7I | Antimicrobial activity reported |

| 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane | C12H8F7I | Potential anticancer effects observed |

| 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane | C9H6F7I | Cytotoxicity against specific cancer cells |

Eigenschaften

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F7I/c1-2-3-4-5-7(18)6-8(11,9(12,13)14)10(15,16)17/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQPSJXGCXEMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696685 | |

| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-92-3 | |

| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.